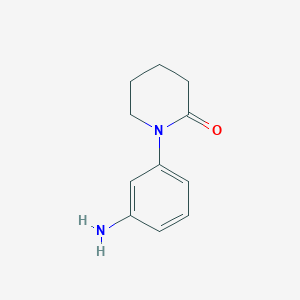

1-(3-Aminophenyl)piperidin-2-one

Description

Structural Classification within Nitrogen Heterocycles: The Piperidin-2-one Core

At the heart of 1-(3-Aminophenyl)piperidin-2-one lies the piperidin-2-one scaffold, a six-membered nitrogen-containing heterocycle. mdpi.comcymitquimica.com This structure, also known as δ-valerolactam, is a cyclic amide. The piperidine (B6355638) ring is a ubiquitous motif in medicinal chemistry, found in numerous approved drugs due to its favorable physicochemical properties and its ability to adopt well-defined three-dimensional conformations that can interact with biological targets. nih.gov The presence of the carbonyl group within the ring to form the lactam imparts specific chemical characteristics, including a planar amide bond that influences the ring's conformation and provides sites for hydrogen bonding.

The piperidin-2-one core serves as a versatile synthetic platform. The nitrogen atom can be readily functionalized, as seen in the N-aryl linkage of the title compound, while the carbon atoms of the ring can also be substituted to create a diverse array of derivatives. nih.gov This structural versatility allows for the fine-tuning of properties such as solubility, lipophilicity, and target-binding affinity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 69131-56-2 |

| Molecular Formula | C₁₁H₁₄N₂O |

| Molecular Weight | 190.24 g/mol |

| Appearance | Solid |

| InChIKey | IKAXDWLBXTZJNN-UHFFFAOYSA-N |

The data in this table is compiled from available chemical supplier information. mdpi.comacsmedchem.org

The Significance of Aminophenyl Moieties in Molecular Design

The aminophenyl group attached to the nitrogen of the piperidin-2-one ring is a crucial feature that significantly expands the compound's potential applications. The primary amino group (-NH₂) is a key pharmacophore and a versatile synthetic handle. In medicinal chemistry, the aminophenyl moiety is a common feature in a wide range of biologically active molecules, including anticancer agents and kinase inhibitors. nih.gov Its ability to act as a hydrogen bond donor and acceptor, as well as its potential to be protonated at physiological pH, allows for critical interactions with biological macromolecules such as enzymes and receptors.

Furthermore, the amino group provides a reactive site for a plethora of chemical transformations. It can be acylated, alkylated, or used in coupling reactions to build more complex molecular architectures. This reactivity is fundamental to its role as a building block in the synthesis of new chemical entities. The position of the amino group on the phenyl ring (meta in this case) also influences the electronic properties and the spatial orientation of potential interactions.

Contextualization within Related N-Aryl Lactam Research

N-aryl lactams, the class of compounds to which this compound belongs, are important precursors and core structures in the synthesis of various biologically active compounds and natural products. nih.gov Research into N-aryl lactams has revealed a broad spectrum of biological activities. For instance, certain N-aryl β-lactams have been investigated for their ability to inhibit enzymes like human leukocyte elastase. nih.gov

More broadly, the N-aryl piperidinone scaffold is a key component in the design of various therapeutic agents. For example, derivatives of aryl-piperidine have been explored as potential antipsychotic agents, targeting dopamine (B1211576) and serotonin (B10506) receptors. guidechem.com Furthermore, piperidinone-constrained phenethylamines have been identified as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4), a target for the treatment of type 2 diabetes. nih.gov The structural features of this compound make it a relevant compound for investigation within these and other therapeutic areas. The combination of the N-aryl linkage with the piperidinone core allows for the exploration of structure-activity relationships that could lead to the discovery of novel drug candidates.

Current Research Trajectories and Underexplored Potential of this compound

While direct and extensive research on this compound is not yet widely published, its structural components point towards several promising research trajectories. Its primary application appears to be as a chemical intermediate in the synthesis of more complex molecules. cymitquimica.com The presence of the reactive amino group makes it an ideal starting material for creating libraries of derivatives for high-throughput screening in drug discovery programs.

One area of significant potential is in the development of inhibitors for enzymes such as Factor Xa, a key target in the development of anticoagulants. nih.gov The general structure of this compound shares similarities with scaffolds that have been investigated for this purpose. The aminophenyl group could serve as an anchor point for introducing moieties that interact with the active site of such enzymes.

The underexplored potential of this compound also lies in materials science. The primary amine can be used for polymerization reactions, potentially leading to the creation of novel polymers with unique thermal or mechanical properties. The rigid N-aryl lactam structure could impart desirable characteristics to a polymer backbone.

Future research should focus on the systematic exploration of the chemical reactivity of this compound. Detailed studies on its derivatization and the subsequent biological evaluation of the resulting compounds are necessary to fully uncover its therapeutic potential. Furthermore, investigation into its utility as a monomer in polymerization would open up new avenues for its application in materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-aminophenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-9-4-3-5-10(8-9)13-7-2-1-6-11(13)14/h3-5,8H,1-2,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKAXDWLBXTZJNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69131-56-2 | |

| Record name | 1-(3-aminophenyl)piperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 3 Aminophenyl Piperidin 2 One and Analogous Structures

Strategic Retrosynthesis of the 1-(3-Aminophenyl)piperidin-2-one Scaffold

A retrosynthetic analysis of this compound reveals several logical disconnections that form the basis of potential synthetic routes. The two primary disconnection points are the N-aryl bond and the amide bond within the six-membered lactam ring.

Disconnection A (C-N Bond Formation): This is the most common and direct approach. Cleavage of the bond between the phenyl ring and the lactam nitrogen suggests two key precursors: piperidin-2-one (also known as δ-valerolactam) and a suitable 3-substituted aniline (B41778) derivative. To facilitate the C-N bond formation, the aniline precursor is typically an aryl halide (e.g., 1-bromo-3-nitrobenzene (B119269) or 1-fluoro-3-nitrobenzene). The amino group on the phenyl ring is often introduced in a protected form, commonly as a nitro group, which is then reduced in a final synthetic step. This strategy leverages well-established N-arylation cross-coupling reactions.

Disconnection B (Lactam Ring Formation): An alternative strategy involves forming the piperidinone ring as the key step. This disconnection breaks the amide bond of the lactam, leading to an acyclic precursor, such as 5-amino-N-(3-aminophenyl)pentanoic acid or a related derivative like a 5-halopentanoyl amide. This approach relies on intramolecular cyclization reactions to construct the heterocyclic core.

These two primary strategies guide the selection of specific synthetic methods detailed in the following sections.

Established and Emerging Synthetic Routes for N-Aryl Piperidin-2-ones

The construction of the this compound scaffold can be achieved through several robust synthetic pathways, primarily focusing on either forming the N-aryl bond onto a pre-existing lactam or by cyclizing an N-arylated precursor.

N-Arylation Strategies: Ullmann-Type Coupling Reactions and Related Methods

The N-arylation of amides and lactams via copper-catalyzed Ullmann-type reactions is a cornerstone for the synthesis of N-aryl piperidin-2-ones. organic-chemistry.orgnih.gov This method involves the coupling of piperidin-2-one with an activated aryl halide.

The classical Ullmann condensation requires harsh reaction conditions, often involving high temperatures (over 200°C) and stoichiometric amounts of copper powder or copper salts. organic-chemistry.org Modern advancements have led to the development of milder, more efficient catalytic systems. These improved methods typically employ a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a ligand and a base. nih.govresearchgate.net The ligand, often a diamine like N,N'-dimethylethylenediamine (DMEDA) or a phenanthroline derivative, accelerates the catalytic cycle. organic-chemistry.org The base, commonly potassium carbonate (K2CO3) or potassium phosphate (B84403) (K3PO4), is required to deprotonate the lactam nitrogen, forming the nucleophilic species.

For the synthesis of this compound, a common precursor is 1-bromo-3-nitrobenzene or 1-iodo-3-nitrobenzene. The coupling reaction with piperidin-2-one yields 1-(3-nitrophenyl)piperidin-2-one, which is subsequently reduced to the target amine. The use of deep eutectic solvents has also been explored as an environmentally benign medium for Ullmann-type aminations, sometimes proceeding even without additional ligands. nih.gov

| Catalyst System | Aryl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI / DMEDA | Aryl Iodide | K2CO3 | Toluene | 110 | Good to Excellent | researchgate.net |

| CuI / L-proline | Aryl Bromide | K2CO3 | DMSO | 90 | Good | scilit.com |

| CuI (no ligand) | Aryl Iodide | t-BuOK | ChCl/Urea (DES) | 100 | High | nih.gov |

| CuI / DBU | Aryl Iodide | DBU | Acetonitrile | 80 | Moderate to Good |

This table represents typical conditions for Ullmann-type N-arylation of amides/lactams. DMEDA = N,N'-dimethylethylenediamine; DMSO = Dimethyl sulfoxide; DES = Deep Eutectic Solvent; DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene.

Lactam Formation via Cyclization Reactions

An alternative to N-arylation involves constructing the piperidin-2-one ring from an acyclic precursor that already contains the N-aryl bond. This approach relies on intramolecular cyclization. Key methods include:

Intramolecular Amidation: This involves the cyclization of 5-amino-N-arylpentanoic acids or their activated derivatives (e.g., esters or acyl chlorides). The reaction is typically promoted by coupling agents or by heating.

Reductive Cyclization: δ-Valerolactams can be prepared by the reductive cyclization of precursors like γ-carboalkoxynitriles or γ-carboalkoxyimines. dtic.mil

Ring-Closing Metathesis (RCM): While more common for unsaturated lactams, RCM of an appropriate N-aryl diene-amide followed by hydrogenation can yield the saturated piperidinone ring.

Beckmann Rearrangement: While not directly applicable for N-aryl piperidinones in one step, the Beckmann rearrangement of cyclopentanone (B42830) oxime is a primary industrial route to the parent piperidin-2-one (δ-valerolactam), a key precursor for N-arylation strategies.

These cyclization strategies offer a different strategic approach, particularly useful when the required acyclic precursors are readily accessible. organic-chemistry.orgnih.gov

Other Cycloaddition or Condensation Approaches Relevant to Piperidinone Synthesis

Beyond the primary methods, other reactions can be employed to construct the piperidinone core. While some of these methods may yield substituted piperidones that require further modification, they represent important tools in heterocyclic chemistry.

[4+2] Cycloadditions (Diels-Alder Reactions): The reaction of Danishefsky's diene with an N-arylimine can produce a dihydropyridinone, which upon hydrogenation and other functional group manipulations can lead to the desired piperidinone scaffold.

Multicomponent Reactions (MCRs): MCRs offer an efficient route to complex molecules in a single step. The Petrenko-Kritschenko piperidone synthesis, for example, is a classic MCR that combines an aldehyde, a β-keto-ester, and ammonia (B1221849) or a primary amine to form a 4-piperidone. wikipedia.org While this yields a different isomer, variations of MCRs have been developed for the synthesis of complex piperidine (B6355638) scaffolds. researchgate.net

Radical Cyclizations: Intramolecular radical cyclization of 1,6-enynes can be used to form polysubstituted piperidine rings. nih.gov These methods provide access to complex substitution patterns that may be difficult to achieve otherwise.

Synthesis of Key Precursors and Advanced Intermediates Relevant to Piperidinone Architectures

The success of the synthetic routes described above depends on the availability of key starting materials and intermediates.

Piperidin-2-one (δ-Valerolactam): This crucial precursor for N-arylation strategies is commercially available. Its industrial synthesis is primarily achieved through the Beckmann rearrangement of cyclopentanone oxime using a strong acid catalyst. It can also be synthesized on a lab scale by the cyclization of 5-aminopentanoic acid or the hydrogenation of glutarimide. dtic.mil

Substituted Aryl Halides: Precursors for the Ullmann coupling, such as 1-bromo-3-nitrobenzene, are synthesized through standard electrophilic aromatic substitution reactions. For instance, the nitration of bromobenzene (B47551) primarily yields the ortho and para isomers, but the meta isomer can be obtained through alternative routes, such as the Sandmeyer reaction starting from 3-nitroaniline.

Glutamic Acid as a Chiral Precursor: For the synthesis of enantiomerically pure piperidine derivatives, L-glutamic acid is a valuable starting material from the chiral pool. A multi-step sequence involving esterification, N-protection, reduction of the carboxylic acids to a diol, conversion to a ditosylate, and finally cyclization with a primary amine can yield chiral 3-substituted piperidines.

Alkenoic Acids and Alkenols: For syntheses involving cyclization strategies like halolactonization or halo-cycloetherification, lactam-tethered alkenoic acids or alkenols are critical intermediates. researchgate.net These are typically prepared through standard olefination or alkylation reactions.

Methodological Advancements in Piperidinone Synthesis (e.g., Microwave-Assisted Protocols)

The synthesis of piperidinones and their analogs has been significantly advanced by the adoption of modern technologies that enhance efficiency, reduce reaction times, and improve product yields. Among these, microwave-assisted organic synthesis has emerged as a particularly powerful tool for the construction of these heterocyclic scaffolds.

Microwave irradiation accelerates chemical reactions by directly and efficiently heating the solvent and reactants. tugab.bg This technology offers several advantages over conventional heating methods, including dramatically reduced reaction times—often from hours to minutes—and frequently leads to higher product yields and improved selectivity. tugab.bgtandfonline.com The application of microwave energy has proven effective in the synthesis of various piperidine and piperidinone derivatives. tugab.bgtandfonline.comnih.govresearchgate.netmdpi.commdpi.comnih.govrsc.org

For instance, the synthesis of 2-piperidone (B129406) and 2-pyrrolidone-morphinans saw a significant reduction in reaction time and an increase in yield and selectivity when using microwave heating compared to conventional methods. tugab.bg Similarly, a facile microwave-assisted green synthesis of novel piperidino 2-thioxoimidazolidin-4-ones has been reported, highlighting the convenience, enhanced selectivity, and milder conditions of this methodology. tandfonline.com While a specific microwave-assisted protocol for this compound is not detailed in the reviewed literature, the successful application of this technology to analogous structures strongly suggests its potential for the efficient synthesis of this target compound.

Beyond microwave-assisted protocols, other advanced synthetic methodologies for piperidinone and related structures include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a product that contains significant portions of all the reactants, offer a highly efficient route to complex molecules. mdpi.com

Photochemical Methods: Intramolecular [2+2] cycloaddition of dienes initiated by photochemical means can produce bicyclic piperidinones, which can be subsequently converted to piperidines. mdpi.com

Metal-Catalyzed Cyclizations: Various transition metals, including palladium, nickel, and copper, are used to catalyze C-H activation and cyclization reactions to form the piperidinone ring. mdpi.combohrium.com

Ring-Closing Metathesis: This powerful reaction, often employing ruthenium-based catalysts, can be used to form the piperidinone ring from an appropriate diene amide precursor. nih.gov

These advanced methodologies, particularly microwave-assisted synthesis, represent the forefront of efficient and effective chemical synthesis for piperidinone-based structures.

| Methodology | Key Advantages | Reaction Time | Yield | Reference |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yield and selectivity, milder conditions | Minutes | High | tugab.bgtandfonline.com |

| Conventional Heating | Established and widely accessible | Hours | Variable, often lower than microwave | tugab.bg |

| Multicomponent Reactions | High efficiency, atom economy, reduced number of synthetic steps | Varies | Generally good to excellent | mdpi.com |

| Photochemical Cycloaddition | Access to unique bicyclic structures, scalable | Varies | Good | mdpi.com |

| Metal-Catalyzed Cyclization | High stereoselectivity, functional group tolerance | Varies | Good to excellent | mdpi.combohrium.com |

| Ring-Closing Metathesis | Versatile for substituted piperidinones | Varies | Good | nih.gov |

Computational and Theoretical Investigations of 1 3 Aminophenyl Piperidin 2 One and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and molecular properties of 1-(3-aminophenyl)piperidin-2-one. jksus.orguj.edu.pl These calculations provide a detailed understanding of the molecule's reactivity, stability, and intermolecular interaction potential.

Key electronic properties that are typically investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap generally implies higher reactivity. For a compound like this compound, the distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Another important property derived from quantum chemical calculations is the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution on the molecule's surface, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for molecular recognition and binding to biological targets. jksus.org

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule |

Conformational Analysis and Molecular Flexibility Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of this compound and its analogues is essential to understand the accessible spatial arrangements and their corresponding energy landscapes. nih.govnih.gov

The piperidin-2-one ring, a δ-lactam, can adopt various conformations, such as chair, boat, and twist-boat forms. nih.gov The presence of the 3-aminophenyl substituent introduces additional rotational freedom around the C-N bond connecting the two rings. Computational methods like potential energy surface (PES) scanning and molecular dynamics simulations can be employed to explore these conformational possibilities. mdpi.com

Replica exchange molecular dynamics (REMD) is a powerful technique for sampling the conformational space of flexible molecules, providing insights into the relative populations of different conformers at a given temperature. nih.gov Understanding the preferred conformations is critical for designing molecules that can fit into the binding pocket of a specific biological target.

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a biological target, such as a protein or enzyme. nih.gov For this compound and its analogues, docking studies can identify potential biological targets and elucidate the key interactions that stabilize the ligand-protein complex. nih.govunesp.br

The process involves placing the ligand in the binding site of the target protein and evaluating the binding affinity using a scoring function. The results can reveal crucial interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the amino acid residues of the target. For instance, the amino group and the carbonyl group of the piperidinone ring in this compound are likely to participate in hydrogen bonding. nih.gov

Table 2: Illustrative Molecular Docking Results for an Analogue of this compound with a Kinase Target

| Analogue | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Analogue A | -8.5 | Lys72, Asp184 | Hydrogen Bond |

| Analogue B | -7.9 | Leu132, Phe185 | Hydrophobic Interaction |

| Analogue C | -9.1 | Tyr133, His159 | Pi-Stacking, Hydrogen Bond |

Molecular Dynamics Simulations for Binding Mechanism Elucidation

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.govnih.gov These simulations can be used to assess the stability of the docked pose, investigate the conformational changes in both the ligand and the protein upon binding, and elucidate the detailed mechanism of binding. nih.govnih.gov

By simulating the system in a realistic environment (e.g., in a water box with ions), MD can reveal the role of solvent molecules in the binding process and provide a more accurate estimation of the binding free energy. nih.gov The trajectories from MD simulations can be analyzed to identify stable hydrogen bonds, water-mediated interactions, and conformational rearrangements that are critical for the ligand's inhibitory activity. nih.gov This level of detail is crucial for understanding the dynamic nature of molecular recognition. uzh.ch

Structure-Activity Relationship (SAR) Derivation through Computational Means

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. oncodesign-services.com Computational methods play a vital role in deriving SAR by correlating the structural properties of a series of analogues with their measured activities. nih.govmdpi.com

Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) can be used to build predictive models based on the steric and electrostatic fields of the molecules. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogues. nih.gov For this compound, SAR studies might explore how different substituents on the phenyl ring or modifications to the piperidinone scaffold affect its biological activity. researchgate.net

Predictive Modeling for Chemical Reactivity and Synthetic Feasibility

Computational chemistry also offers tools to predict the chemical reactivity and synthetic feasibility of novel compounds. Quantum mechanical calculations can be used to model reaction mechanisms and predict activation energies, helping to assess the likelihood of a particular synthetic route. nih.govchemrxiv.org

Machine learning models, trained on large datasets of chemical reactions, are increasingly being used to predict reaction outcomes and suggest optimal synthetic pathways. researchgate.net For a molecule like this compound, predictive models could be used to explore different synthetic strategies for its preparation and for the synthesis of its analogues with desired substitutions. nih.gov This can save significant time and resources in the laboratory by prioritizing synthetic routes that are most likely to be successful.

Research Applications and Biological Relevance of 1 3 Aminophenyl Piperidin 2 One and Its Analogues in Medicinal Chemistry

Role as a Key Intermediate and Privileged Scaffold in Drug Discovery

The piperidine (B6355638) ring is a ubiquitous feature in numerous pharmaceuticals and natural products. More specifically, the piperidinone motif, as found in 1-(3-aminophenyl)piperidin-2-one, is recognized as a privileged structure in drug discovery. Privileged scaffolds are molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a rich source for developing novel therapeutic agents. The phenyl(piperidin-4-yl)methanone (B1296144) fragment, a related structure, is noted for its metabolic stability and its utility as a bioisostere for the piperazine (B1678402) ring, making it a reliable frame for drug design. nih.gov

The this compound structure, in particular, serves as a crucial starting point or key intermediate for chemical synthesis. The presence of a reactive aminophenyl group allows for a variety of chemical modifications, enabling the construction of large and diverse compound libraries. This versatility is essential for exploring a wide range of pharmacophores and for the systematic optimization of lead compounds. Its derivatives have been investigated for a range of activities, including potential applications against various cancers. mdpi.com The inherent properties of the piperidinone core make it an attractive and successful building block in the creation of new drugs. mdpi.com

Design and Synthesis of Analogues for Biological Target Engagement

The core structure of this compound is a blueprint for the design and synthesis of analogues aimed at specific biological targets. By modifying the aminophenyl and piperidinone rings, medicinal chemists can fine-tune the molecule's properties to achieve desired interactions with enzymes, receptors, and other cellular components.

The piperidine and piperidinone scaffolds are instrumental in the design of various enzyme inhibitors.

Farnesyltransferase (FTase): Analogues based on the piperidine ring have been developed as potent inhibitors of farnesyltransferase, an enzyme implicated in cancer. For instance, the design of a novel piperidine series of FTase inhibitors focused on modifying a phenyl group at the C-2 position of a 2-phenyl-3-nitropiperidine scaffold to yield compounds with low nanomolar IC50 values. nih.gov Molecular modeling of these compounds complexed with FTase has provided insights for further optimization. nih.gov

Cholinesterase: Piperidine-based structures are central to the development of acetylcholinesterase (AChE) inhibitors for treating Alzheimer's disease. nih.gov Semi-synthetic analogues derived from natural piperidine alkaloids have demonstrated selective inhibition of AChE over butyrylcholinesterase. nih.gov The design of these inhibitors often mimics the structure of known drugs like donepezil, where the piperidine ring plays a crucial role in binding to the enzyme. nih.gov

Proteases: The piperidine scaffold has been effectively utilized to create potent inhibitors of viral and human proteases. In the context of HIV-1 protease inhibitors, piperidine analogues have been designed as P2-ligands. nih.govnih.gov One such study reported a series of inhibitors with many exhibiting IC50 values below 20 nM. nih.govnih.gov Specifically, a compound featuring an (R)-piperidine-3-carboxamide as the P2-ligand showed an IC50 value of 3.61 nM and activity against a drug-resistant HIV-1 variant. nih.govnih.gov Additionally, piperidine derivatives have been explored as inhibitors of other proteases like the ubiquitin-specific protease 7 (USP7). patsnap.com

Table 1: Examples of Piperidine-Based Enzyme Inhibitors

| Target Enzyme | Piperidine Scaffold Example | Reported Activity (IC50) |

|---|---|---|

| Farnesyltransferase | 2-phenyl-3-nitropiperidine analogue | 3.0 nM nih.gov |

| Acetylcholinesterase | Semi-synthetic piperidine alkaloid | 7.32 µM nih.gov |

This table is for illustrative purposes and shows representative data from studies on piperidine-based analogues.

The adaptability of the piperidinone framework makes it ideal for designing ligands that can interact with high affinity and selectivity with various receptors.

Sigma Receptors: The piperidine core is a key structural element in many ligands targeting sigma-1 (σ1) and sigma-2 (σ2) receptors, which are implicated in neurological disorders and cancer. nih.govgoogle.com The replacement of a piperazine ring with a piperidine moiety has been shown to be a critical factor for achieving high affinity for the σ1 receptor. nih.gov Research has led to the development of dual-acting ligands that target both histamine (B1213489) H3 and sigma-1 receptors, with some piperidine-based compounds showing a broad spectrum of analgesic activity in pain models. monash.edu

P2Y14 Receptor: The piperidine moiety is a common feature in antagonists for the P2Y14 receptor, a target for treating inflammatory diseases like asthma and pain. nih.govnih.gov High-affinity antagonists have been developed by modifying a phenyl-piperidine core. researchgate.netacs.org To improve properties, bridged piperidine analogues, such as 2-azanorbornanes, have been synthesized, leading to compounds with enhanced affinity and in vivo efficacy in models of asthma and pain. researchgate.netacs.org

The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is linked to a variety of inflammatory diseases. nih.gov The piperidine scaffold has emerged as a valuable starting point for developing NLRP3 inhibitors.

A pharmacophore-hybridization strategy was used to combine elements of a known NLRP3 binder with a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure. unito.it This approach led to the design and synthesis of a series of derivatives capable of inhibiting NLRP3-dependent pyroptosis and IL-1β release in cellular models. unito.it Furthermore, piperine, a natural compound containing a piperidine ring, has been shown to suppress NLRP3 inflammasome activity and shows potential as a therapeutic agent for gouty arthritis. nih.gov

Development of Analogue Libraries for High-Throughput Screening

To accelerate the discovery of new drug candidates, the this compound scaffold is well-suited for the creation of analogue libraries for high-throughput screening (HTS). HTS allows for the rapid testing of thousands of compounds to identify "hits" with desired biological activity.

Fragment-based library design is a particularly effective strategy. A library based on the 3-aminopyridin-2-one motif, which is structurally analogous to the core of this compound, was synthesized and screened against a panel of protein kinases. nih.gov This screening rapidly identified ligand-efficient inhibitors of key mitotic kinases, which are attractive targets for cancer therapy. nih.gov The synthesis of such libraries often employs techniques like Suzuki cross-coupling to introduce diversity at specific positions on the core scaffold. nih.gov Moreover, advances in automated flow synthesis can facilitate the rapid generation of hyperdiverse libraries, enabling the exploration of a vast chemical space in a short amount of time. chemrxiv.org These libraries, including those focused on specific targets like RNA or containing known pharmacologically active compounds, are crucial resources in modern drug discovery. upenn.edu

Structure-Based Drug Design Initiatives Leveraging the Piperidinone Framework

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structural information of a biological target to design more potent and selective drugs. youtube.com The piperidinone framework is frequently employed in SBDD campaigns.

By determining the crystal structure of a target enzyme or receptor in complex with a piperidine-based inhibitor, researchers can gain detailed insights into the key molecular interactions. This information guides the rational design of new analogues with improved binding affinity and selectivity. For example, the structure-based design of HIV-1 protease inhibitors involved molecular docking studies to understand the binding properties of a piperidine-containing ligand, which was valuable for further optimization. nih.govnih.gov Similarly, SBDD has been used to develop piperidinol derivatives as inhibitors of a mycobacterial transporter, MmpL3, for treating infections like tuberculosis. nih.gov These initiatives often involve iterative cycles of design, synthesis, biological testing, and structural analysis to refine compounds, leading to candidates with enhanced potency and better in vivo properties. acs.org

Exploration of Biological Activities for Specific Analogues (e.g., Anti-leukemic Activity)

The core structure of this compound has served as a scaffold for the development of various analogues with a range of biological activities. A significant area of investigation has been the exploration of their potential as anti-cancer agents, with a particular focus on anti-leukemic activity.

Research into novel piperidone compounds has revealed their potential as tumor-selective cytotoxic agents. nih.gov A study investigating three such compounds, designated P3, P4, and P5, which are structurally related to this compound, demonstrated their cytotoxic effects on various cancer cell lines. nih.gov These compounds exhibited selective cytotoxicity towards cancerous cells, including leukemia cell lines, while showing greater tolerance in non-malignant cells. nih.gov

The anti-leukemic potential of these piperidone analogues was highlighted by their activity against specific leukemia cell lines. The HL-60 and CCRF-CEM hematopoietic cancer cell lines were found to be particularly sensitive to these compounds. nih.gov The mechanism of action for these piperidones involves the induction of the intrinsic pathway of apoptosis and characteristics typical of proteasome inhibitors, such as the accumulation of poly-ubiquitinated proteins. nih.gov

Further research into piperidine derivatives has expanded the scope of potential anti-leukemic agents. For instance, a complex pyrroloquinoxaline derivative containing a piperidine moiety, 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one, has shown interesting cytotoxic potential against several human leukemia cell lines, including HL60, K562, and U937 cells. mdpi.com

The following table summarizes the cytotoxic activities of specific piperidone analogues against a panel of cancer cell lines.

| Compound | Cell Line | Cell Type | CC50 (µM) |

| P3 | MCF-7 | Breast adenocarcinoma | 4.31 |

| MDA-MB-231 | Breast adenocarcinoma | 3.91 | |

| U-87 MG | Glioblastoma | 4.13 | |

| A549 | Lung carcinoma | 4.58 | |

| HT-29 | Colorectal adenocarcinoma | 4.42 | |

| PANC-1 | Pancreatic ductal adenocarcinoma | 4.41 | |

| PC-3 | Prostate adenocarcinoma | 4.49 | |

| HL-60 | Promyelocytic leukemia | 3.71 | |

| CCRF-CEM | Acute lymphoblastic leukemia | 4.19 | |

| Hs27 | Non-malignant fibroblast | 4.99 | |

| MCF-10A | Non-malignant breast epithelial | 4.99 | |

| P4 | MCF-7 | Breast adenocarcinoma | 3.25 |

| MDA-MB-231 | Breast adenocarcinoma | 3.11 | |

| U-87 MG | Glioblastoma | 3.32 | |

| A549 | Lung carcinoma | 3.54 | |

| HT-29 | Colorectal adenocarcinoma | 3.49 | |

| PANC-1 | Pancreatic ductal adenocarcinoma | 3.42 | |

| PC-3 | Prostate adenocarcinoma | 3.48 | |

| HL-60 | Promyelocytic leukemia | 2.98 | |

| CCRF-CEM | Acute lymphoblastic leukemia | 3.39 | |

| Hs27 | Non-malignant fibroblast | 3.83 | |

| MCF-10A | Non-malignant breast epithelial | 3.83 | |

| P5 | MCF-7 | Breast adenocarcinoma | 3.18 |

| MDA-MB-231 | Breast adenocarcinoma | 3.05 | |

| U-87 MG | Glioblastoma | 3.27 | |

| A549 | Lung carcinoma | 3.49 | |

| HT-29 | Colorectal adenocarcinoma | 3.41 | |

| PANC-1 | Pancreatic ductal adenocarcinoma | 3.37 | |

| PC-3 | Prostate adenocarcinoma | 3.43 | |

| HL-60 | Promyelocytic leukemia | 3.12 | |

| CCRF-CEM | Acute lymphoblastic leukemia | 2.89 | |

| Hs27 | Non-malignant fibroblast | 3.84 | |

| MCF-10A | Non-malignant breast epithelial | 3.84 |

Data sourced from: Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms. nih.gov

The exploration of piperidine and piperidinone analogues continues to be a promising avenue in the discovery of novel anti-leukemic agents. The ability of these compounds to selectively target cancer cells and induce apoptosis underscores their therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for 1-(3-Aminophenyl)piperidin-2-one, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves multi-step reactions, such as alkylation or amination of piperidin-2-one derivatives. For example, a related compound, 1-([2,4'-bipyridin]-5-yl)-4-(3,4-difluorophenyl)piperidin-2-one, was synthesized via a two-step process involving flash column chromatography (SiO₂, 0–36% ethyl acetate in petroleum ether), yielding 64% after purification . To optimize yields:

Q. How can researchers ensure the purity of this compound for pharmacological studies?

Methodological Answer: Purity validation requires a combination of techniques:

- Chromatographic purification : Flash column chromatography (e.g., SiO₂ gradients) removes unreacted intermediates .

- Chiral separation : Supercritical fluid chromatography (SFC) resolves stereoisomers, critical for bioactive compounds .

- Spectroscopic validation : IR and UV-Vis confirm functional groups (e.g., amine, ketone), while NMR (¹H/¹³C) verifies structural integrity .

Advanced Research Questions

Q. What challenges arise in the crystallographic characterization of this compound, and how can they be addressed?

Methodological Answer: Crystallization challenges include:

- Hydrogen-bonding variability : The 3-aminophenyl group can form diverse hydrogen-bonding networks, complicating crystal packing predictions. Graph-set analysis (as in Etter’s formalism) helps categorize interactions (e.g., D(2) motifs) .

- Twinned crystals : Use SHELXL for refinement against high-resolution data, leveraging its robust handling of twinning and disorder .

- Data collection : Optimize cryogenic conditions to mitigate thermal motion artifacts, especially for flexible piperidine rings .

Q. How do electronic and steric factors influence the reactivity of the 3-aminophenyl group in derivatization reactions?

Methodological Answer:

- Electronic effects : The electron-donating amine group activates the phenyl ring for electrophilic substitution (e.g., nitration, halogenation). Computational modeling (DFT) predicts regioselectivity by analyzing Fukui indices .

- Steric hindrance : Bulky substituents on the piperidine ring limit access to the amine. For example, steric shielding in 1-(tetrahydro-3-phenyl-2H-pyran-3-yl)-piperidine reduces nucleophilic reactivity .

- Experimental validation : Use kinetic studies (e.g., varying reaction temperatures) and X-ray crystallography to correlate steric parameters (e.g., torsion angles) with reactivity .

Q. What strategies resolve contradictions in pharmacological data for this compound derivatives?

Methodological Answer: Discrepancies in activity data often stem from:

- Stereochemical variability : Enantiomers of related compounds (e.g., GNE-5151 and GNE-5152) show divergent bioactivity. Resolve via chiral SFC and test isomers separately .

- Assay conditions : Standardize cell-based assays (e.g., pH, serum concentration) to minimize variability. For example, piperidine derivatives exhibit pH-dependent solubility, affecting IC₅₀ values .

- Target validation : Use CRISPR knockouts or isoform-specific inhibitors to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.